Boc-lys(Z)-pna
CAS No.: 51078-31-0
VCID: VC21538057
Molecular Formula: C25H32N4O7
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Lys(Z)-pNA, also known as benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate, is a compound used extensively in biochemical research. It serves as a chromogenic substrate for proteases, allowing researchers to monitor enzyme activity through the release of p-nitroaniline, which can be quantitatively measured by its absorbance . This compound is particularly valuable in enzymology assays for understanding protease function and screening for protease inhibitors. Chemical Data Table
Applications in Biochemical ResearchBoc-Lys(Z)-pNA is primarily used as a chromogenic substrate for proteases. This application allows researchers to assess enzyme activity by measuring the release of p-nitroaniline, which absorbs light at a specific wavelength, providing a quantitative measure of enzymatic activity . Additionally, it is utilized in peptide synthesis due to its protecting groups, which help control the reactivity of amino groups during peptide chain elongation . Synthesis and PreparationThe synthesis of Boc-Lys(Z)-pNA involves the use of protecting groups to ensure controlled peptide synthesis. Phosphorus oxychloride is often used as a condensing agent in the synthesis of amino acid p-nitroanilides, including Boc-Lys(Z)-pNA . This method allows for efficient synthesis while protecting acid-labile functions. Research Findings and ImplicationsWhile Boc-Lys(Z)-pNA itself is not directly involved in studies like lysine acetylation, its role in enzymology and peptide synthesis supports broader biochemical research. For instance, understanding protease activity is crucial in various biological processes, including protein degradation and post-translational modifications like acetylation . The specificity of Boc-Lys(Z)-pNA towards certain enzymes aids in characterizing enzyme selectivity, which is essential for understanding complex biological pathways. |
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CAS No. | 51078-31-0 | ||||||||||||||
Product Name | Boc-lys(Z)-pna | ||||||||||||||
Molecular Formula | C25H32N4O7 | ||||||||||||||
Molecular Weight | 500.5 g/mol | ||||||||||||||
IUPAC Name | benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate | ||||||||||||||
Standard InChI | InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1 | ||||||||||||||
Standard InChIKey | SPLJZTUHLDXXAK-NRFANRHFSA-N | ||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | ||||||||||||||
SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | ||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | ||||||||||||||
Synonyms | BOC-LYS(Z)-PNA;51078-31-0;AmbotzBAA1208;BOC-LYS-PNA;MolPort-006-701-277;C25H32N4O7;6415AH;CB-936;ZINC15721607;AKOS015903102;AK170107;FT-0687205;K-9419;I14-19042;tert-butylN-[(1S)-5-benzyloxycarbonylamino-1-[(4-nitrophenyl)carbamoyl]pentyl]carbamate | ||||||||||||||
PubChem Compound | 13713620 | ||||||||||||||
Last Modified | Aug 15 2023 |
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